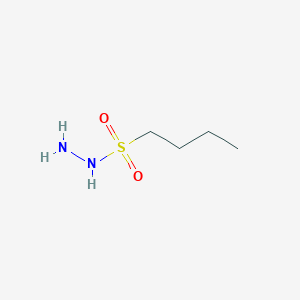
1-Butanesulfonic acid, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanesulfonic acid, hydrazide is an organic compound with the molecular formula C4H12N2O2S It is a derivative of butanesulfonic acid, where the sulfonic acid group is replaced by a hydrazide group
Méthodes De Préparation
The synthesis of 1-butanesulfonic acid, hydrazide typically involves the reaction of butanesulfonic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity.
-
Synthetic Routes
Direct Synthesis: Butanesulfonic acid reacts with hydrazine in an organic solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification.
Catalytic Methods: Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
-
Reaction Conditions
Temperature: Typically, the reaction is carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Solvent: Common solvents include ethanol, methanol, or water, depending on the solubility of the reactants and products.
Analyse Des Réactions Chimiques
1-Butanesulfonic acid, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of sulfonic acid derivatives or other oxidized products.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction can yield amine derivatives or other reduced forms of the compound.
-
Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Reactions are carried out under controlled temperatures and pressures.
Products: Substitution reactions can lead to the formation of various substituted derivatives.
Applications De Recherche Scientifique
1-Butanesulfonic acid, hydrazide has a wide range of applications in scientific research:
-
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Analytical Chemistry: Employed in chromatography as an ion-pairing reagent.
-
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Assays: Used in assays to detect and quantify biological molecules.
-
Medicine
Drug Development: Investigated for its potential as a pharmacological agent.
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.
-
Industry
Chemical Manufacturing: Used in the production of other chemical compounds.
Material Science: Employed in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-butanesulfonic acid, hydrazide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes, interfering with their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.
-
Molecular Targets
Enzymes: Targets include hydrolases, oxidoreductases, and transferases.
Receptors: May interact with specific cellular receptors to exert its effects.
-
Pathways
Metabolic Pathways: Involvement in pathways related to energy production and metabolism.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
1-Butanesulfonic acid, hydrazide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Butanesulfonic Acid: The parent compound, which lacks the hydrazide group.
Hydrazine Derivatives: Compounds with similar hydrazide functional groups.
-
Uniqueness
Functional Group: The presence of both sulfonic acid and hydrazide groups provides unique reactivity and properties.
Applications: Its specific applications in catalysis, enzyme inhibition, and drug development distinguish it from other compounds.
Propriétés
Numéro CAS |
10393-85-8 |
|---|---|
Formule moléculaire |
C4H12N2O2S |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
butane-1-sulfonohydrazide |
InChI |
InChI=1S/C4H12N2O2S/c1-2-3-4-9(7,8)6-5/h6H,2-5H2,1H3 |
Clé InChI |
QXQXBFBWBKRZLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
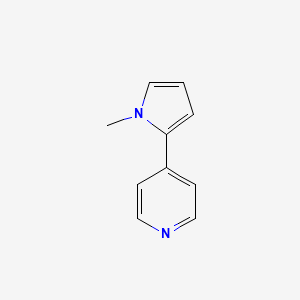
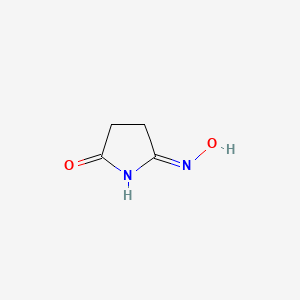
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
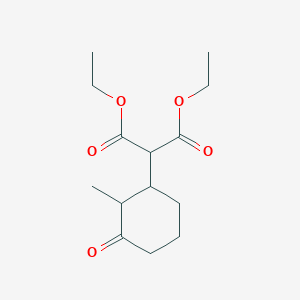
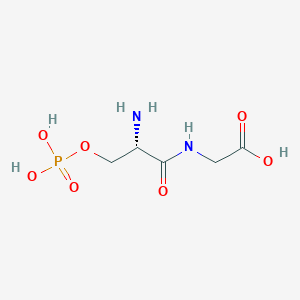
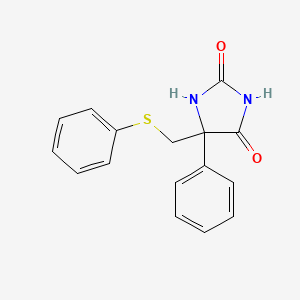
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
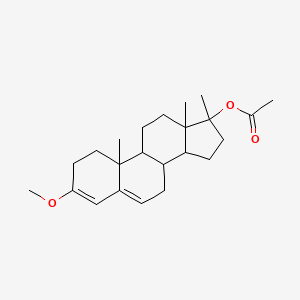

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735029.png)
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)
![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
